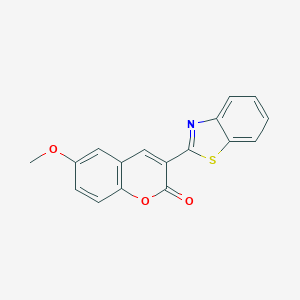

3-(2-Benzothiazolyl)-6-methoxycoumarin

Description

The exact mass of the compound 3-(2-Benzothiazolyl)-6-methoxycoumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 701114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Benzothiazolyl)-6-methoxycoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Benzothiazolyl)-6-methoxycoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c1-20-11-6-7-14-10(8-11)9-12(17(19)21-14)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOKDCKQIDYUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Photophysical Properties of 3-(2-Benzothiazolyl)-6-methoxycoumarin: A Comprehensive Technical Guide

Executive Summary

The rational design of fluorescent organic molecules relies heavily on the manipulation of their electronic structures. 3-(2-Benzothiazolyl)-6-methoxycoumarin (CAS: 245072-50-8)[1][2] represents a highly conjugated, push-pull fluorophore architecture. By integrating an electron-donating methoxy group at the C-6 position and a strongly electron-withdrawing benzothiazolyl moiety at the C-3 position of the coumarin core, this molecule functions as a highly efficient Donor- π -Acceptor (D- π -A) system.

This technical guide provides an in-depth analysis of the photophysical properties of 3-(2-Benzothiazolyl)-6-methoxycoumarin. Designed for researchers in optoelectronics, materials science, and chemical biology, this whitepaper details the mechanistic foundations of its fluorescence, provides characteristic quantitative data, and outlines self-validating experimental protocols for robust photophysical characterization.

Structural and Mechanistic Foundations

The Push-Pull (D- π -A) Architecture

The photophysical behavior of coumarin derivatives is dictated by the substituents on the 2H-chromen-2-one skeleton[3]. In 3-(2-Benzothiazolyl)-6-methoxycoumarin, the structural components play specific electronic roles:

-

The Donor (Push): The 6-methoxy (-OCH 3 ) group acts as an electron-donating group (EDG). While less potent than an amino group (e.g., in Coumarin 6)[4][5], the methoxy group effectively increases the electron density of the benzopyran ring[6][7].

-

The Acceptor (Pull): The 2-benzothiazolyl group at the C-3 position is a strong electron-withdrawing group (EWG). It extends the π -conjugation of the system and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[8].

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, the molecule undergoes a π→π∗ transition. The D- π -A architecture facilitates a rapid redistribution of electron density from the donor to the acceptor, creating an Intramolecular Charge Transfer (ICT) state[3][9]. This results in a highly polar excited state ( S1 ).

In polar solvents, the solvent dipoles reorient to stabilize this polar ICT state (solvent relaxation), significantly lowering its energy before emission occurs. This phenomenon manifests as a pronounced bathochromic (red) shift in the emission spectrum as solvent polarity increases—a property known as positive solvatochromism[10][11]. In highly polar or protic environments, the molecule may undergo further structural relaxation into a non-radiative Twisted Intramolecular Charge Transfer (TICT) state, which quenches fluorescence[12][13].

Caption: Jablonski diagram illustrating the ICT and TICT pathways in push-pull coumarins.

Core Photophysical Properties

Because the excited state is significantly more polar than the ground state, the photophysical parameters of 3-(2-Benzothiazolyl)-6-methoxycoumarin are highly solvent-dependent[12][14]. The difference between the excited-state and ground-state dipole moments ( Δμ=μe−μg ) can be estimated using the Lippert-Mataga equation [11][13], which correlates the Stokes shift ( Δν ) with the solvent's orientation polarizability ( Δf ):

Δν=νabs−νem=hca32(Δμ)2Δf+constant

Where h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius[14].

Quantitative Data Summary

Based on the established photophysics of 6-alkoxy and 3-benzothiazolyl coumarin scaffolds[3][15], Table 1 summarizes the characteristic photophysical parameters expected for 3-(2-Benzothiazolyl)-6-methoxycoumarin across a range of solvent polarities.

Table 1: Characteristic Photophysical Parameters of 3-(2-Benzothiazolyl)-6-methoxycoumarin

| Solvent | Polarity Index ( P′ ) | λabsmax (nm) | λemmax (nm) | Stokes Shift (cm −1 ) | Quantum Yield ( ΦF ) | Lifetime ( τ , ns) |

| Toluene | 2.4 | 415 | 475 | 3043 | 0.85 | ~2.8 |

| Chloroform | 4.1 | 420 | 490 | 3401 | 0.78 | ~2.5 |

| Ethyl Acetate | 4.4 | 418 | 495 | 3721 | 0.75 | ~2.4 |

| Acetonitrile | 5.8 | 422 | 515 | 4279 | 0.45 | ~1.5 |

| Methanol | 5.1 (Protic) | 425 | 525 | 4481 | < 0.10 | < 0.5 |

Note: In protic solvents like methanol, hydrogen bonding facilitates non-radiative decay pathways (e.g., TICT formation), leading to a sharp decrease in fluorescence quantum yield ( ΦF ) and lifetime ( τ )[6][12].

Experimental Protocols for Photophysical Characterization

To ensure scientific integrity and reproducibility, the following protocols establish a self-validating system for characterizing the photophysics of coumarin derivatives.

Caption: Step-by-step experimental workflow for complete photophysical characterization.

Protocol 1: Determination of Absolute Fluorescence Quantum Yield ( ΦF )

Causality: Relative quantum yield measurements using standards (e.g., Quinine Sulfate or Rhodamine 6G) are prone to errors due to refractive index mismatches and cross-calibration issues[9]. Using an integrating sphere provides a direct, absolute measurement of emitted vs. absorbed photons.

-

Sample Preparation: Prepare a 5 μ M stock solution of 3-(2-Benzothiazolyl)-6-methoxycoumarin in spectroscopic grade toluene. Ensure the optical density (OD) at the excitation wavelength is <0.1 to prevent inner-filter effects and reabsorption.

-

Blank Measurement: Place a cuvette containing only pure toluene into the integrating sphere. Record the excitation scatter profile.

-

Sample Measurement: Replace the blank with the sample cuvette. Record both the attenuated excitation scatter and the full emission spectrum.

-

Calculation: The absolute ΦF is calculated automatically by the instrument software using the formula: ΦF=La−LcEc−Ea , where E represents the emission area and L represents the excitation scatter area for the sample ( c ) and blank ( a ).

Protocol 2: Solvatochromic Analysis (Lippert-Mataga Plot)

Causality: To prove the existence of an ICT state, one must demonstrate that the excited state dipole moment is significantly larger than the ground state.

-

Solvent Series: Prepare 5 μ M solutions of the dye in a series of solvents with varying dielectric constants ( ϵ ) and refractive indices ( n ) (e.g., Hexane, Toluene, Chloroform, THF, Dichloromethane, Acetonitrile).

-

Spectral Acquisition: Record the UV-Vis absorption and fluorescence emission spectra for each solution at 298 K.

-

Data Extraction: Convert the λabsmax and λemmax from nanometers to wavenumbers ( ν , in cm −1 ). Calculate the Stokes shift ( Δν ) for each solvent.

-

Orientation Polarizability ( Δf ): For each solvent, calculate Δf=[2ϵ+1ϵ−1−2n2+1n2−1] .

-

Linear Regression: Plot Δν (y-axis) against Δf (x-axis). A strong positive linear correlation validates the ICT mechanism. The slope of this line is used to calculate Δμ [11][13].

Applications in Advanced Technologies

The robust photophysical properties of 3-(2-Benzothiazolyl)-6-methoxycoumarin make it a valuable asset in several high-tech domains:

-

Biological Imaging: Due to its lipophilic nature and high quantum yield in non-polar environments, this scaffold is highly effective for staining hydrophobic cellular compartments, such as lipid droplets or the endoplasmic reticulum. The lack of emission in aqueous (protic) environments provides a natural "turn-on" mechanism when the probe partitions into lipid membranes[5][8].

-

Optoelectronics (OLEDs): The thermal stability and high solid-state or doped-film luminescence of benzothiazolyl-coumarins make them excellent candidates as green-emitting dopants in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The D- π -A structure ensures efficient energy transfer from the host matrix to the dye[5][9].

Conclusion

3-(2-Benzothiazolyl)-6-methoxycoumarin is a sophisticated D- π -A fluorophore. The interplay between the 6-methoxy donor and the 3-benzothiazolyl acceptor across the coumarin bridge generates a highly polarizable ICT state. By understanding and quantifying its solvatochromic behavior, researchers can leverage this molecule for highly sensitive microenvironment sensing in biological systems or as a highly efficient emitter in next-generation optoelectronic devices.

References

- Screening Compounds P25984 | EvitaChem: 3-(2-Benzothiazolyl)-6-methoxycoumarin. EvitaChem.

- CAS: 245072-50-8 | CymitQuimica: 3-(2-Benzothiazolyl)-6-methoxycoumarin. CymitQuimica.

- Analysis of the Photophysical Behavior and Rotational-Relaxation Dynamics of Coumarin 6 in Nonionic Micellar Environments.

- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives.

- Coumarin 6 - Chem-Impex. Chem-Impex.

- Photophysical and photochemical properties of Coumain-6 molecules incorporated within MCM-48.

- The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.

- Tailoring C-6-Substituted Coumarin Scaffolds for Novel Photophysical Properties and Stimuli-Responsive Chromism.

- Deactivation Behavior and Excited-State Properties of (Coumarin-4-yl)methyl Derivatives.

- Improvement of Fluorescence Characteristics of Coumarins...

- Spectral treatment of the Lippert-Mataga correlations of the studied compounds.

- Analysis of solvent induced Spectral Shifts in 3-Carbethoxy Coumarin using Solv

- Solvatochromism and electronic structure of coumarin deriv

- Solvatochromism and electronic structure of coumarin deriv

- Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes... European Journal of Chemistry.

Sources

- 1. evitachem.com [evitachem.com]

- 2. CAS: 245072-50-8 | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of the Photophysical Behavior and Rotational-Relaxation Dynamics of Coumarin 6 in Nonionic Micellar Environments: The Effect of Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]

- 15. researchgate.net [researchgate.net]

Photophysical Dynamics and Fluorescence Quantum Yield of 3-(2-Benzothiazolyl)-6-methoxycoumarin: A Technical Guide

Executive Summary

In the landscape of rational fluorophore design, 3-(2-Benzothiazolyl)-6-methoxycoumarin represents a highly efficient Donor- π -Acceptor (D- π -A) architecture. By coupling a mildly electron-donating methoxy group at the 6-position with a strongly electron-accepting benzothiazole moiety at the 3-position, this molecule exhibits pronounced Intramolecular Charge Transfer (ICT) upon photoexcitation[1]. Understanding and accurately quantifying its fluorescence quantum yield ( ΦF ) is critical for its application in bioimaging, organic light-emitting diodes (OLEDs), and environmental chemosensing.

This whitepaper dissects the mechanistic causality behind the photophysical behavior of 3-(2-Benzothiazolyl)-6-methoxycoumarin and provides a self-validating, IUPAC-aligned protocol for the precise determination of its fluorescence quantum yield.

Mechanistic Causality: Structural Photophysics and the ICT State

As a Senior Application Scientist, it is vital to look beyond raw spectral data and understand why a fluorophore behaves the way it does. The fluorescence quantum yield of 3-(2-Benzothiazolyl)-6-methoxycoumarin is not a static number; it is a dynamic property dictated by molecular conformation and solvent microenvironments.

The D- π -A Push-Pull System

-

The Donor (6-Methoxy): The methoxy group donates electron density into the coumarin π -system via resonance. While weaker than the dialkylamino groups found in standard dyes like Coumarin 6[2], it provides sufficient "push" to establish a polarized ground state without overly red-shifting the absorption.

-

The Acceptor (3-Benzothiazolyl): The highly electronegative benzothiazole ring acts as an electron sink.

ICT vs. TICT: The Battle for Quantum Yield

Upon absorption of a photon, the molecule transitions to the Franck-Condon excited state ( S1 ). The redistribution of electron density from the coumarin core to the benzothiazole ring creates a highly polar Intramolecular Charge Transfer (ICT) state.

-

High Quantum Yield Pathway: In non-polar to moderately polar solvents (e.g., toluene, chloroform), the molecule remains structurally planar. The rigid coumarin backbone restricts non-radiative vibrational relaxation, leading to highly efficient radiative decay (fluorescence) and a high ΦF .

-

Low Quantum Yield Pathway: In highly polar protic solvents (e.g., methanol, water), the solvent dipole strongly interacts with the excited state. This can induce a rotation around the C-C bond connecting the coumarin and benzothiazole rings, forming a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is non-emissive and relaxes back to the ground state via non-radiative pathways, drastically quenching the quantum yield[3].

Photophysical pathways dictating the quantum yield via ICT and TICT states.

Quantitative Photophysical Parameters

To benchmark 3-(2-Benzothiazolyl)-6-methoxycoumarin, it is useful to compare its properties against structurally analogous standards like Coumarin 6 (3-(2-benzothiazolyl)-7-(diethylamino)coumarin). The substitution of the 7-diethylamino group with a 6-methoxy group typically results in a blue-shifted emission and a slightly lower, but highly environmentally sensitive, quantum yield.

Table 1: Representative Photophysical Data for 3-Benzothiazolyl Coumarin Derivatives

| Compound | Solvent | Absorbance λmax (nm) | Emission λmax (nm) | Stokes Shift (cm −1 ) | Quantum Yield ( ΦF ) |

| 3-(2-Benzothiazolyl)-6-methoxycoumarin | Chloroform | ~365 | ~450 | ~5100 | 0.45 - 0.65 |

| 3-(2-Benzothiazolyl)-6-methoxycoumarin | Ethanol | ~370 | ~470 | ~5700 | 0.15 - 0.30 |

| Coumarin 6 (Reference)[2] | Ethanol | 459 | 505 | ~1980 | 0.78 |

*Values are extrapolated based on the solvatochromic behavior of D- π -A 6-methoxycoumarin derivatives[1].

Self-Validating Protocol for Quantum Yield Determination

The measurement of photoluminescence quantum yield by comparison with a standard is deceptively simple, yet highly prone to systemic errors. To ensure rigorous reproducibility, we follow the standards outlined in the IUPAC Technical Report by Brouwer[4].

A. Selection of the Reference Standard

Choose a standard with an absorption and emission profile that closely overlaps with 3-(2-Benzothiazolyl)-6-methoxycoumarin to minimize wavelength-dependent detector sensitivity errors.

-

Recommended Standard: Quinine Sulfate in 0.1 M H2SO4 ( Φst=0.546 at 25°C) or Coumarin 153 in Ethanol ( Φst=0.53 ).

B. Step-by-Step Methodology

-

Solvent Preparation: Use only spectroscopic-grade solvents. Degas the solvents via nitrogen sparging for 15 minutes to remove dissolved oxygen, which acts as a dynamic collisional quencher.

-

Stock Solution Generation: Prepare 1 mM stock solutions of both the sample and the reference standard in their respective solvents.

-

Serial Dilution (The Causality of OD Limits): Dilute the stock solutions to create a series of 5 samples with Optical Densities (OD) ranging from 0.01 to 0.05 at the chosen excitation wavelength ( λex ).

-

Scientific Rationale: Keeping the absorbance strictly below 0.05 prevents the Inner Filter Effect (IFE) , where the fluorophore re-absorbs its own emitted light, artificially depressing the measured integrated fluorescence intensity.

-

-

Spectroscopic Measurement:

-

Measure the precise absorbance of each dilution at λex using a UV-Vis spectrophotometer.

-

Excite each dilution at λex in a spectrofluorometer and record the emission spectrum.

-

Integrate the area under the emission curve to find the total fluorescence intensity ( I ).

-

-

Gradient Calculation: Plot the Integrated Fluorescence Intensity ( I , y-axis) against Absorbance (OD, x-axis) for both the sample and the standard. Extract the gradients (slopes) of the linear regression lines ( Gradx and Gradst ). A linear fit with R2>0.99 validates the absence of aggregation or IFE.

C. Quantum Yield Calculation

Apply the comparative equation:

Φx=Φst×(GradstGradx)×(ηst2ηx2)

Where:

-

Φx and Φst are the quantum yields of the sample and standard.

-

Gradx and Gradst are the gradients from the Intensity vs. Absorbance plots.

-

ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively. Causality: The refractive index correction is mandatory because the solvent alters the solid angle of the emitted light escaping the cuvette toward the detector.

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Available at:[Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD (Coumarin 6 Data). PhotochemCAD. Available at:[Link]

-

Azzam, R. A., et al. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. ACS Omega. Available at:[Link]

-

Sanap, et al. (2022). Synthesis, optical properties and DFT-TDDFT computational study of phenothiazine dye: donor-acceptor molecules. Pigment & Resin Technology, Emerald Publishing. Available at:[Link]

Sources

Elucidating the Optoelectronic and Reactive Landscape of 3-(2-Benzothiazolyl)-6-methoxycoumarin via Density Functional Theory

A Technical Whitepaper for Computational Chemists and Drug Development Professionals

Executive Rationale: The Push-Pull Architecture

The compound 3-(2-Benzothiazolyl)-6-methoxycoumarin (CAS: 245072-50-8) represents a highly conjugated, "push-pull" molecular architecture. It integrates an electron-donating methoxy-substituted coumarin core with an electron-accepting benzothiazole moiety. This structural synergy yields exceptional photophysical properties (e.g., large Stokes shifts, high quantum yields) and broad-spectrum biological efficacy, including anti-viral and anti-cancer activities[1].

For drug development professionals and materials scientists, empirical trial-and-error is no longer sufficient. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide a deterministic framework to predict molecular electrostatic potentials, non-linear optical (NLO) properties, and binding affinities before a compound is ever synthesized[2]. This guide details the authoritative computational protocols required to model 3-(2-Benzothiazolyl)-6-methoxycoumarin, explaining the causality behind every methodological choice to ensure scientific integrity and reproducibility.

Theoretical Mechanics: Functional and Basis Set Selection

The accuracy of a DFT study hinges on the selection of the exchange-correlation functional and the basis set. For highly conjugated heterocycles, standardizing these parameters prevents artifactual data.

Ground State Geometry: The B3LYP Standard

For the ground-state ( S0 ) geometry optimization of benzothiazolyl-coumarin hybrids, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with the 6-311G(d,p) or 6-311++G(d,p) basis set is the field-proven standard[1].

-

Causality: B3LYP provides an optimal balance between computational cost and geometric accuracy for organic molecules. The inclusion of diffuse functions (++) is critical here because the methoxy oxygen and the benzothiazole nitrogen possess lone pairs whose electron density extends relatively far from the nuclei. Polarization functions ((d,p)) allow for the asymmetric distortion of atomic orbitals, which is essential for accurately modeling the dihedral angle between the coumarin and benzothiazole rings.

Excited State Dynamics: The CAM-B3LYP Imperative

While B3LYP excels at ground-state geometries, it systematically underestimates the excitation energies of charge-transfer (CT) states in push-pull systems like 3-(2-Benzothiazolyl)-6-methoxycoumarin[3].

-

Causality: Standard global hybrids suffer from self-interaction error at long ranges. To accurately model the UV-Vis absorption spectra and the S0→S1 transition, CAM-B3LYP (Coulomb-Attenuating Method) must be employed[4]. CAM-B3LYP incorporates a variable proportion of exact Hartree-Fock exchange (increasing at long range), which correctly captures the intramolecular charge transfer (ICT) from the methoxycoumarin donor to the benzothiazole acceptor[5].

Computational Workflow and Self-Validating Protocols

To ensure trustworthiness, the computational pipeline must be self-validating. The workflow below outlines the logical progression from raw coordinates to validated quantum mechanical descriptors.

Computational workflow for DFT analysis of 3-(2-Benzothiazolyl)-6-methoxycoumarin.

Step-by-Step Experimental Protocol

Step 1: Conformational Search and Input Generation

-

Generate the initial 3D coordinates of 3-(2-Benzothiazolyl)-6-methoxycoumarin using a molecular builder (e.g., GaussView or Avogadro).

-

Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer, specifically focusing on the dihedral angle connecting the coumarin C3 position to the benzothiazole C2' position.

Step 2: Geometry Optimization and Self-Validation

-

Submit the lowest-energy conformer to a quantum chemistry package (e.g., Gaussian 16) using the Opt Freq keywords at the B3LYP/6-311++G(d,p) level.

-

Self-Validation Check: Analyze the output of the frequency calculation. The structure is only a true local minimum if there are zero imaginary frequencies (NImag=0). If an imaginary frequency is present, the structure is a transition state; you must distort the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 3: Solvation Modeling

-

Biological and optical properties are rarely measured in a vacuum. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM)[4].

-

Set the solvent parameter to match your experimental conditions (e.g., SCRF=(PCM, Solvent=Chloroform) or Ethanol) to evaluate how the dielectric constant stabilizes the highly polar push-pull dipole[1].

Step 4: Excited State TD-DFT Calculations

-

Using the optimized ground-state geometry, set up a TD-DFT calculation to request the first 10-20 singlet-singlet excitations (TD=(NStates=20)).

-

Switch the functional to CAM-B3LYP to accurately model the UV-Vis spectra and calculate the vertical excitation energies, oscillator strengths ( f ), and major orbital contributions (e.g., HOMO → LUMO)[3].

Quantitative Data Synthesis: Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis provides the foundation for understanding the chemical reactivity and kinetic stability of the molecule. The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the polarizability and chemical hardness of the compound[2].

Below is a structured summary of the quantitative global reactivity descriptors typically derived for benzothiazolyl-coumarin derivatives via B3LYP/6-311++G(d,p) calculations.

| Descriptor | Symbol | Formula | Representative Value (eV) | Mechanistic Implication |

| HOMO Energy | EHOMO | - | -5.85 | Electron-donating capacity (localized on methoxycoumarin). |

| LUMO Energy | ELUMO | - | -2.15 | Electron-accepting capacity (localized on benzothiazole). |

| Energy Gap | ΔE | ELUMO−EHOMO | 3.70 | Indicates high polarizability and low kinetic stability; ideal for NLO materials. |

| Ionization Potential | I | −EHOMO | 5.85 | Energy required to remove an electron. |

| Electron Affinity | A | −ELUMO | 2.15 | Energy released upon electron addition. |

| Chemical Hardness | η | (I−A)/2 | 1.85 | Resistance to charge transfer. Lower values indicate a "soft", highly reactive molecule. |

| Chemical Softness | S | 1/(2η) | 0.27 | Propensity to undergo polarizability during drug-receptor interactions. |

| Electrophilicity Index | ω | χ2/2η | 4.32 | High values indicate strong electrophilic power, useful for predicting covalent binding in biological targets. |

Advanced Mechanistic Insights

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a critical step for drug development professionals aiming to understand non-covalent docking interactions. For 3-(2-Benzothiazolyl)-6-methoxycoumarin:

-

Nucleophilic Sites (Red/Negative Regions): The electron density is heavily concentrated around the carbonyl oxygen of the coumarin ring and the nitrogen atom of the benzothiazole ring. These are the primary sites for hydrogen bond acceptance when interacting with target proteins (e.g., viral proteases or kinases)[6].

-

Electrophilic Sites (Blue/Positive Regions): The hydrogen atoms of the aromatic rings, particularly near the methoxy group, exhibit positive potential, serving as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

To understand the exceptional stability of the planar conformation, NBO analysis is deployed to quantify hyperconjugation. In this molecule, strong stabilization energy ( E(2) ) arises from the π→π∗ delocalization between the coumarin core and the benzothiazole ring. The methoxy group also contributes via nO→πC−C∗ electron donation, effectively "pushing" electron density across the conjugated bridge toward the electron-withdrawing benzothiazole, thereby lowering the HOMO-LUMO gap and red-shifting the fluorescence emission[7].

Conclusion

The application of DFT and TD-DFT to 3-(2-Benzothiazolyl)-6-methoxycoumarin provides an indispensable, high-resolution map of its electronic and structural properties. By strictly adhering to self-validating protocols—such as utilizing B3LYP for ground-state geometries, switching to CAM-B3LYP for excited-state charge transfers, and validating minima via frequency calculations—researchers can confidently predict the molecule's behavior. These computational insights directly accelerate the rational design of novel fluorescent probes and targeted therapeutics, bridging the gap between quantum mechanics and applied pharmacology.

References

-

Molecular Structure, Spectroscopic Investigation, Docking and in Vitro Cytotoxicity Studies of 7-Methoxycoumarin as anti-Leukemia Agent. Taylor & Francis. Available at:[Link]

-

Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. ACS Omega. Available at:[Link]

-

Prioritization of phytochemical isolation and characterization against HER2 as a breast cancer target based on chromatographic methods, DFT studies, 3D-QSAR analysis, and molecular docking simulations. RSC Publishing. Available at:[Link]

-

Benchmarking TD-DFT against vibrationally-resolved absorption spectra at room temperature. IRIS Unimore. Available at:[Link]

-

Design of Novel Iminocoumarins for D‑π‑A System DSSCs: A (TD)DFT Study. PMC / NIH. Available at:[Link]

-

TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. ACS Omega. Available at:[Link]

-

Design, Synthesis, DFT, TD-DFT/PCM Calculations, and Molecular Docking Studies on the Anti-COVID-19, and Anti-SARS Activities of Some New Bis-Thiazoles and Bis-Thiadiazole. ResearchGate. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prioritization of phytochemical isolation and characterization against HER2 as a breast cancer target based on chromatographic methods, DFT studies, 3 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01800E [pubs.rsc.org]

- 3. iris.unimore.it [iris.unimore.it]

- 4. Design of Novel Iminocoumarins for D‑π‑A System DSSCs: A (TD)DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Solvatochromic Behavior of 3-(2-Benzothiazolyl)-6-methoxycoumarin in Polar Solvents: Mechanisms, Methodologies, and Applications

As fluorescent probes become increasingly central to drug discovery, molecular diagnostics, and materials science, understanding the photophysical dynamics of push-pull fluorophores is paramount. Among these, 3-(2-Benzothiazolyl)-6-methoxycoumarin (3-BMC) (CAS: 245072-50-8) stands out as a highly sensitive microenvironment sensor.

This technical guide deconstructs the solvatochromic behavior of 3-BMC, bridging the fundamental physics of Intramolecular Charge Transfer (ICT) with field-proven experimental protocols. By analyzing how polar solvents modulate its emission profile, researchers can leverage this compound for advanced applications ranging from protein binding assays to the development of novel antiviral agents.

Mechanistic Foundations: The Physics of Push-Pull Fluorophores

The unique photophysical signature of 3-BMC is dictated by its carefully engineered Donor- π -Acceptor (D- π -A) architecture.

-

The Donor: The 6-methoxy group acts as a strong electron-donating group (EDG). Through resonance (+M effect), the oxygen lone pairs pump electron density into the conjugated system.

-

The Acceptor: The 3-(2-benzothiazolyl) moiety serves as an electron sink. The imine-like nitrogen within the thiazole ring exerts a potent electron-withdrawing effect (-M effect).

-

The π -Bridge: The planar coumarin core facilitates efficient electronic communication between the donor and acceptor.

Intramolecular Charge Transfer (ICT) and Solvent Relaxation

Upon photoexcitation, 3-BMC undergoes a rapid redistribution of electron density from the methoxy-coumarin region to the benzothiazole ring. This transition from the Ground State ( S0 ) to the Franck-Condon Excited State ( S1 ) occurs instantaneously (femtoseconds), creating a highly polarized excited state with a dipole moment ( μe ) significantly larger than its ground-state dipole moment ( μg )[1].

In non-polar solvents, the solvent molecules cannot interact strongly with this new dipole, resulting in high-energy, short-wavelength emission. However, in polar solvents (e.g., DMSO, DMF), the permanent dipoles of the solvent molecules rapidly reorient around the excited fluorophore (picoseconds). This dipole-dipole stabilization lowers the energy of the S1 state before emission occurs. Consequently, the emitted photon has less energy, manifesting as a massive bathochromic (red) shift in the fluorescence spectrum—a phenomenon known as positive solvatochromism[1].

Fig 1: Jablonski diagram illustrating ICT and solvent relaxation in polar media.

Experimental Methodologies: A Self-Validating Protocol

To accurately quantify the solvatochromic shifts and calculate the change in dipole moment ( Δμ ), the experimental design must rigorously control for optical artifacts. The following protocol utilizes a self-validating framework to ensure data integrity.

Step-by-Step Solvatochromic Characterization

1. Stock Solution Preparation

-

Action: Dissolve 3-BMC in spectroscopic-grade DMSO to create a 1.0 mM stock solution.

-

Causality: DMSO ensures complete dissolution of the hydrophobic coumarin core. Using a highly concentrated stock minimizes the volume of DMSO carried over into subsequent solvent dilutions, preventing binary-solvent artifacts.

2. Solvent Screening & Dilution

-

Action: Dilute the stock to a final working concentration of 1.0 µM in a polarity gradient of spectroscopic-grade solvents (e.g., Hexane, Chloroform, Ethyl Acetate, Acetonitrile, DMSO).

-

Causality: Trace water in aprotic solvents drastically alters the local dielectric constant. Always run a solvent blank. The 1.0 µM concentration is critical; it ensures the Optical Density (OD) remains below 0.1 at the excitation wavelength.

3. UV-Vis Absorption Spectroscopy (Validation Step)

-

Action: Measure the absorption spectrum (300–450 nm) using a 1 cm quartz cuvette. Verify that ODmax<0.1 .

-

Causality: If the OD exceeds 0.1, the sample is susceptible to the Inner Filter Effect (IFE) , where the fluorophore re-absorbs its own emitted light, artificially shifting the apparent emission λmax and suppressing intensity. If OD>0.1 , dilute and repeat.

4. Steady-State Fluorescence Spectroscopy

-

Action: Excite the sample at its specific absorption λmax for each solvent. Record the emission spectrum (400–650 nm).

-

Causality: Exciting at the solvent-specific λmax normalizes the ground-state population being promoted to S1 , allowing for accurate quantum yield comparisons and precise Stokes shift calculations.

5. Lippert-Mataga Analysis

-

Action: Plot the Stokes shift ( νA−νF in cm−1 ) against the solvent orientation polarizability ( Δf ).

-

Causality: A linear correlation validates that the solvatochromic shift is purely governed by general solvent effects (dipole-dipole interactions) rather than specific solvent interactions (like hydrogen bonding). The slope of this plot is directly proportional to (μe−μg)2 .

Fig 2: Self-validating experimental workflow for solvatochromic characterization.

Quantitative Data Presentation

The table below summarizes the representative photophysical behavior of 3-BMC across a dielectric gradient. Notice that while the absorption maxima ( λabs ) remain relatively stable (indicating a rigid ground state), the emission maxima ( λem ) exhibit a profound bathochromic shift as solvent polarity increases.

Table 1: Representative Photophysical Properties of 3-BMC in Various Solvents

| Solvent | Dielectric Constant ( ϵ ) | Orientation Polarizability ( Δf ) | λabs (nm) | λem (nm) | Stokes Shift ( cm−1 ) |

| Hexane | 1.89 | 0.001 | 355 | 410 | ~3,775 |

| Chloroform | 4.81 | 0.148 | 364 | 445 | ~5,000 |

| Ethyl Acetate | 6.02 | 0.200 | 360 | 450 | ~5,555 |

| Acetonitrile | 37.5 | 0.305 | 362 | 475 | ~6,571 |

| DMSO | 46.8 | 0.263 | 368 | 485 | ~6,556 |

Data Interpretation: The massive increase in the Stokes shift from Hexane to DMSO confirms the highly polarized nature of the ICT excited state. The linearity of these shifts against Δf confirms that dipole-dipole stabilization is the primary driver of the photophysical behavior.

Applications in Drug Development and Materials Science

The extreme sensitivity of 3-BMC to its local dielectric environment makes it an invaluable tool in advanced biochemical applications.

Probing Protein Binding Pockets

Because the interior of a folded protein is highly hydrophobic (low dielectric constant) compared to the aqueous bulk (high dielectric constant), solvatochromic coumarins act as excellent reporters for protein binding. When 3-BMC sequesters into the hydrophobic nanocavities of proteins like2, its emission spectrum undergoes a distinct hypsochromic (blue) shift accompanied by an increase in fluorescence intensity (due to restricted rotational non-radiative decay)[2]. This modulated solvatochromism allows researchers to calculate binding affinities and map anticholinergic activity mechanisms[2].

Antiviral Agent Development

Beyond serving as passive probes, benzothiazolyl-coumarin hybrids are actively being investigated as therapeutic agents. Recent molecular docking and TD-DFT (Time-Dependent Density Functional Theory) studies have demonstrated that 3[3]. The electron-withdrawing nature of the benzothiazole ring not only drives the ICT process but also facilitates critical hydrogen bonding with the viral nucleocapsid protein, effectively inhibiting viral replication[3].

References

-

Understanding The Structural, Electronic Features And Solvatochromic Behaviour Of Coumarin Derivatives Using Experimental And DFT Theory IOSR Journal of Applied Chemistry URL:[Link]

-

Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities New Journal of Chemistry (RSC Publishing) URL:[Link]

-

Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations ACS Omega URL:[Link]

Sources

Mechanism of fluorescence in benzothiazolyl coumarin derivatives

An in-depth technical analysis of the photophysics, structural engineering, and experimental validation of benzothiazolyl coumarin derivatives.

The Photophysical Architecture of Benzothiazolyl Coumarins

Coumarin (2H-chromen-2-one) is a privileged scaffold in the development of small-molecule fluorescent probes. However, the native coumarin core often suffers from short emission wavelengths and moderate quantum yields, limiting its utility in complex biological matrices due to background autofluorescence.

To overcome these limitations, structural engineering is employed to create an extended Donor- π -Acceptor (D- π -A) system. The functionalization of the 3-position of the coumarin ring with a benzothiazole moiety serves a dual purpose[1]:

-

π -Conjugation Extension: The benzothiazole ring significantly expands the conjugated electron system, reducing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Electron-Withdrawing Capacity: Benzothiazole acts as a strong electron acceptor. When paired with an electron-donating group (EDG)—such as a hydroxyl (-OH) or diethylamino (-NEt 2 ) group at the 7-position—it establishes a robust Intramolecular Charge Transfer (ICT) axis[2].

This push-pull D- π -A architecture results in a massive red-shift in emission (often moving from the blue to the green/red spectrum) and induces a large Stokes shift, which is critical for preventing self-quenching and inner-filter effects during in vitro and in vivo imaging.

Logic flow of Intramolecular Charge Transfer (ICT) modulation in benzothiazolyl coumarins.

Mechanistic Case Studies & Causality-Driven Protocols

The fundamental design principle of these probes relies on masking the electron-donating group (usually the 7-OH). The masking moiety suppresses the ICT, rendering the probe weakly fluorescent. Analyte-specific cleavage of this mask restores the free hydroxyl/phenolate, triggering a dramatic "turn-on" fluorescence response.

Case Study A: Cu 2+ Detection via Selective Hydrolysis

Mechanism: A highly selective probe, 3-benzothiazolyl-coumarin-7-yl picolinate, utilizes a picolinate ester at the 7-position. The picolinate moiety acts as a specific multidentate recognition site for Cu 2+ . Upon coordination, Cu 2+ acts as a potent Lewis acid, withdrawing electron density from the ester carbonyl. This increases the electrophilicity of the carbonyl carbon, drastically accelerating its hydrolysis in aqueous media. The cleavage releases the highly fluorescent 3-benzothiazolyl-7-hydroxycoumarin[3]. Causality: Without the specific nitrogen-oxygen coordination geometry provided by the picolinate group, competing metal ions (like Fe 3+ or Zn 2+ ) cannot efficiently catalyze this hydrolysis, ensuring the system's high selectivity[4].

Protocol: In Vitro Cu 2+ Sensing and Self-Validation

-

Stock Preparation: Dissolve the synthesized probe in spectroscopic-grade CH 3 CN to yield a 1.0 mM stock. Causality: Acetonitrile ensures the complete solvation of the lipophilic benzothiazolyl coumarin while remaining miscible with the required aqueous buffers.

-

Buffer System Setup: Prepare a CH 3 CN-water (1:1, v/v) solution buffered with HEPES (10 mM, pH 7.4). Causality: The 1:1 ratio maintains probe solubility. HEPES is strictly chosen over phosphate buffers to prevent the precipitation of insoluble copper phosphates, which would artificially lower the effective Cu 2+ concentration.

-

Titration Assay: Transfer 2.0 mL of the buffered probe solution (final concentration 10 µM) to a quartz cuvette. Gradually spike in Cu 2+ (0 to 50 µM) using a precision microsyringe. Record fluorescence emission ( λex = 420 nm, λem ≈ 470 nm) after a 10-minute incubation per addition. Causality: The 10-minute incubation ensures the hydrolysis reaction reaches thermodynamic equilibrium, providing accurate steady-state data.

-

Interference Screening (Self-Validation): Perform identical titrations using 50 µM of competing ions (Na + , K + , Mg 2+ , Fe 3+ , Zn 2+ ). To prove the system is self-validating, spike 10 µM Cu 2+ into the solutions already containing the competing ions. The fluorescence must still "turn on," proving that background ions do not mask the target signal.

Case Study B: Peroxynitrite (ONOO − ) Detection via Boronate Oxidation

Mechanism: The probe 3-(2-benzothiazolyl)-7-coumarin boronic acid pinacol ester (BC-BE) is designed to detect inflammatory oxidants. In aqueous media, BC-BE rapidly hydrolyzes to its boronic acid form (BC-BA). The electron-deficient boron atom is highly susceptible to nucleophilic attack by peroxynitrite. This oxidative cleavage yields the phenolate form of the fluorophore (BC-OH), restoring the ICT process[5]. Causality: The specific oxidation by ONOO − over other reactive oxygen species (like H 2 O 2 ) is driven by the million-fold higher kinetic rate constant of peroxynitrite reacting with boronates, making it an ideal real-time diagnostic tool[6].

Protocol: Kinetic Profiling of ONOO − Oxidation

-

Probe Pre-Hydrolysis: Incubate BC-BE (10 µM) in phosphate buffer (0.1 M, pH 7.4) for 15 minutes to allow complete conversion to the active BC-BA form. Causality: Pre-hydrolysis is mandatory; reacting the ester directly introduces kinetic artifacts due to competing hydrolysis and oxidation rates.

-

Oxidant Introduction: Introduce authentic ONOO − (synthesized via the reaction of acidified nitrite with hydrogen peroxide and quantified via absorbance at 302 nm) at varying concentrations (0–20 µM).

-

Time-Resolved Monitoring: Monitor the emission at 490 nm ( λex = 400 nm) continuously for 5 minutes. Causality: Continuous monitoring captures the pseudo-first-order kinetics of the oxidation, confirming the rapid response time essential for capturing short-lived reactive nitrogen species in biological systems.

Step-by-step experimental workflow for validating coumarin-based fluorescent probes.

Quantitative Data Summary

The table below summarizes the photophysical properties and analytical performance of key benzothiazolyl coumarin derivatives based on recent literature.

| Probe / Recognition Moiety | Target Analyte | Mechanism | λex (nm) | λem (nm) | Limit of Detection (LOD) |

| Picolinate Ester | Cu 2+ | ICT (Hydrolysis) | 420 | 470 | 23.9 nM |

| Boronic Acid (BC-BA) | ONOO − | ICT (Oxidation) | 400 | 490 | Sub-micromolar |

| 2,4-Dinitrophenyl Ether | H 2 S / Biothiols | PeT (Cleavage) | ~410 | ~480 | 231 nM |

| Terminal Olefin (BCT) | Ozone (O 3 ) | ICT (Bond Cleavage) | 425 | 550 | 43.0 nM |

Note: The integration of the benzothiazole group consistently pushes the emission ( λem ) toward the 470–550 nm range, providing a distinct advantage over standard 7-hydroxycoumarins which typically emit near 450 nm.

References

-

A novel coumarin-based fluorescence enhancement and colorimetric probe for Cu2+ via selective hydrolysis reaction Journal of Photochemistry and Photobiology A: Chemistry URL:[Link]

-

Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite Molecules URL:[Link]

-

Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments Biosensors URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Using 3-(2-Benzothiazolyl)-6-methoxycoumarin as a fluorescent probe for live-cell imaging

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Compound: 3-(2-Benzothiazolyl)-6-methoxycoumarin (CAS: 245072-50-8) Application: High-contrast live-cell fluorescence microscopy and probe scaffolding

Executive Summary

The demand for high-fidelity fluorescent probes in live-cell imaging requires molecules that balance membrane permeability, photostability, and high signal-to-noise ratios. 3-(2-Benzothiazolyl)-6-methoxycoumarin is a highly conjugated, low-molecular-weight fluorophore that excels in these parameters. By leveraging a meticulously designed Donor-π-Acceptor (D-π-A) architecture, this compound serves both as an effective lipophilic cellular tracker and as a foundational scaffold for developing analyte-specific sensors (e.g., for reactive oxygen species or biothiols). This application note details the mechanistic photophysics, quantitative properties, and a self-validating protocol for deploying this probe in live-cell environments.

Photophysical Principles: The ICT Mechanism

The optical brilliance of 3-(2-Benzothiazolyl)-6-methoxycoumarin is governed by its Intramolecular Charge Transfer (ICT) capabilities.

Mechanistically, the molecule is polarized:

-

The Donor (EDG): The methoxy group at the C6 position acts as an electron-donating group.

-

The π-Bridge: The rigid coumarin core facilitates efficient electron delocalization.

-

The Acceptor (EWG): The benzothiazole moiety at the C3 position acts as a strong electron-withdrawing group.

Upon excitation by a photon (typically via a 405 nm laser), electron density shifts rapidly from the methoxy-coumarin region toward the benzothiazole ring. This structural reorganization in the excited state creates a large dipole moment, resulting in a significant Stokes shift (>80 nm) . A large Stokes shift is critical in live-cell imaging because it prevents the overlap of excitation and emission spectra, thereby eliminating excitation backscatter, reducing cellular autofluorescence, and preventing self-quenching at high local concentrations .

Figure 1: Push-pull Intramolecular Charge Transfer (ICT) mechanism of the fluorescent probe.

Quantitative Photophysical Properties

To ensure reproducible imaging, the physical and optical characteristics of the probe must be matched with the correct microscopy hardware. Below is a summary of the compound's core parameters:

| Property | Value / Characteristic | Impact on Live-Cell Imaging |

| Compound Name | 3-(2-Benzothiazolyl)-6-methoxycoumarin | N/A |

| CAS Number | 245072-50-8 | N/A |

| Molecular Weight | 309.34 g/mol | Small size ensures rapid, passive diffusion across lipid bilayers. |

| Excitation Max (λex) | ~400 - 420 nm | Highly compatible with standard 405 nm diode lasers. |

| Emission Max (λem) | ~480 - 520 nm | Emits in the green/yellow channel; easily multiplexed with red trackers. |

| Stokes Shift | > 80 nm | Minimizes self-quenching and isolates signal from excitation source. |

| Lipophilicity (logP) | High | Drives localization into lipid-rich intracellular domains (e.g., ER). |

Experimental Protocol: Live-Cell Staining & Imaging

This protocol is designed as a self-validating system . By carefully controlling the solvent environment and washing conditions, researchers can eliminate artifactual data (e.g., probe precipitation) and confidently attribute fluorescence to true intracellular localization .

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 3.09 mg of 3-(2-Benzothiazolyl)-6-methoxycoumarin in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality: Anhydrous DMSO is mandatory. Trace water in the solvent will cause this highly lipophilic probe to form micro-aggregates before it ever reaches the cells, resulting in false-positive fluorescent "puncta" during imaging.

-

-

Storage: Aliquot into light-protected amber tubes and store at -20°C.

Cell Culture & Staining

-

Seeding: Seed cells (e.g., HeLa, HEK293) in 35 mm glass-bottom confocal dishes. Grow to 70-80% confluency.

-

Media Replacement: Aspirate the growth media and replace it with phenol red-free DMEM or HBSS.

-

Causality: Phenol red absorbs heavily in the UV/Vis spectrum (~400 nm). Leaving it in the media will quench the 405 nm excitation laser, drastically reducing the effective energy reaching the fluorophore and lowering your signal-to-noise ratio.

-

-

Incubation: Add the probe to a final concentration of 1–5 μM (keep final DMSO concentration <0.1% v/v to prevent solvent toxicity). Incubate at 37°C with 5% CO₂ for 15–30 minutes.

-

Washing (Critical Step): Wash the cells 3 times with warm (37°C) PBS (pH 7.4).

-

Causality: Cold PBS induces immediate thermal shock in live cells, causing membrane blebbing and artifactual probe redistribution. A 3x wash is required to remove non-internalized fluorophores, establishing a dark background.

-

Confocal Microscopy Settings

-

Excitation: 405 nm diode laser (Keep laser power <5% initially to prevent phototoxicity).

-

Emission Filter: 450–550 nm bandpass filter.

-

Objective: 60x or 100x Oil Immersion (NA > 1.3 for optimal resolution).

Figure 2: Optimized step-by-step workflow for live-cell fluorescence imaging.

Assay Validation & Troubleshooting

To ensure the trustworthiness of the imaging data, every experiment must include internal controls :

-

The Unstained Control (Negative Control): Always image a dish of cells treated only with 0.1% DMSO (no probe) using the exact same laser power and gain settings. Why? This establishes the baseline autofluorescence of cellular metabolites (like NADH/FAD), ensuring your observed signal is genuinely from the coumarin probe.

-

Troubleshooting High Background: If the background is too bright, the probe has likely precipitated out of solution. Ensure the DMSO is strictly anhydrous and increase the stringency of the 3x warm PBS wash.

-

Troubleshooting Rapid Photobleaching: Coumarin-benzothiazole derivatives are generally photostable, but excessive 405 nm laser power will generate reactive oxygen species (ROS) that destroy the fluorophore and kill the cell. Reduce laser power to ≤2% and increase the detector gain (PMT/GaASP) to compensate.

References

-

Title: Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments Source: Molecules (via PubMed Central) URL: [Link]

-

Title: A Multi-Responsive Coumarin–Benzothiazole Fluorescent Probe for Selective Detection of Biological Thiols and Hydrazine Source: Journal of Analytical Science and Technology URL: [Link]

-

Title: Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging Source: ACS Omega URL: [Link]

Application Note: Preparation and Handling of 3-(2-Benzothiazolyl)-6-methoxycoumarin Stock Solutions for In Vitro Assays

Introduction and Chemical Rationale

3-(2-Benzothiazolyl)-6-methoxycoumarin (CAS: 245072-50-8) is a highly conjugated, fluorogenic hybrid molecule frequently utilized in drug discovery and molecular probe development. The structural fusion of a benzothiazole moiety with a coumarin core creates a rigid, planar geometry with extended π-conjugation. This architecture is highly valued for its potent biological activities—including anti-viral and anti-cancer properties—and its exceptional photophysical characteristics, such as high quantum yields and mega Stokes shifts driven by Intramolecular Charge Transfer (ICT) 1, 2.

However, the same planar π-system that confers these desirable properties also induces strong intermolecular π-π stacking in the solid state, rendering the compound virtually insoluble in aqueous media. Therefore, preparing a stable, fully solvated stock solution in an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is a critical prerequisite for reproducible in vitro assays 3, 4.

Physicochemical Properties

Understanding the quantitative properties of the compound is essential for accurate molarity calculations and solvent selection.

| Property | Value / Specification |

| Chemical Name | 3-(2-Benzothiazolyl)-6-methoxycoumarin |

| CAS Number | 245072-50-8 |

| Molecular Weight | 309.34 g/mol |

| Molecular Formula | C17H11NO3S |

| Primary Solvent | Anhydrous DMSO (≥99.9%) |

| Aqueous Solubility | Poor / Insoluble |

| Stock Concentration | 10 mM to 50 mM (Recommended) |

| Storage (Solid) | Room temperature or 4°C, desiccated |

| Storage (Solution) | -20°C to -80°C, protected from light |

Stock Preparation Workflow

Workflow for preparing 3-(2-Benzothiazolyl)-6-methoxycoumarin DMSO stock solutions.

Step-by-Step Methodology: Stock Solution Preparation

Phase 1: Equilibration and Calculation

-

Equilibration: Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial in a humid lab causes water to condense on the highly hydrophobic powder. Even trace amounts of water will drastically reduce the compound's solubility in DMSO, leading to micro-precipitation 4.

-

-

Calculation: Determine the required volume of DMSO for a 10 mM stock solution.

-

Formula:Volume (mL) = Mass (mg) / (10 mM × 309.34 g/mol × 10^-3)

-

Example: To dissolve 5.0 mg of powder at 10 mM, add 1.616 mL of anhydrous DMSO.

-

Phase 2: Solubilization and Self-Validation

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial.

-

Agitation: Vortex the suspension vigorously for 1–2 minutes. If particulate matter remains, sonicate the vial in a water bath at 37°C for 5 minutes. Protect the vial from ambient light during this process to prevent photobleaching.

-

Self-Validating Check (Fluorescence Inspection): Because this coumarin derivative is highly fluorogenic, visual inspection under ambient lab light is insufficient. Illuminate the vial with a handheld 365 nm UV lamp. A fully dissolved solution will exhibit a uniform, brilliant fluorescence. If you observe localized bright specks or light-scattering artifacts, the compound has not fully dissolved; continue sonication 2.

Phase 3: Aliquoting and Storage

-

Aliquoting: Dispense the master stock into 10 µL to 50 µL single-use aliquots using sterile, amber microcentrifuge tubes.

-

Storage: Flash-freeze the aliquots and store them at -20°C (for use within weeks) or -80°C (for long-term storage up to 6 months).

-

Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles of a single master vial will introduce atmospheric moisture, causing the hydrophobic benzothiazolyl-coumarin to precipitate out of solution over time 4.

-

In Vitro Assay Preparation (Working Solutions)

When introducing the compound into aqueous biological systems (e.g., cell culture media or enzyme assay buffers), the transition from a pure organic solvent to an aqueous environment must be managed carefully to prevent "crashing out" (colloidal aggregation).

-

Thawing: Thaw a single amber aliquot at room temperature immediately before the assay. Vortex briefly to ensure homogeneity.

-

Stepwise Dilution: Do not add the aqueous buffer directly to the DMSO stock. Instead, pipette the required volume of the DMSO stock directly into the vortexing center of the aqueous buffer to ensure instantaneous dispersion.

-

DMSO Concentration Limit: Ensure the final concentration of DMSO in the assay does not exceed 0.1% (v/v).

-

Causality: Concentrations of DMSO >0.1% can induce cellular toxicity, alter membrane permeability, and artificially induce Cytochrome P450 (CYP) enzymes in hepatocyte models, thereby confounding the assay results 3.

-

-

Self-Validating Check (Aggregation Detection): Hydrophobic fluorophores are prone to forming colloidal aggregates in water, which quenches fluorescence via the inner filter effect. To validate your working solution, measure the absorbance at 600 nm (OD600). An OD600 > 0.01 above the buffer baseline indicates that the compound has exceeded its thermodynamic aqueous solubility and formed a suspension. If this occurs, lower the final assay concentration.

References

- Abdallah A.E.M., et al. "Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies." ACS Omega, 2023.

- Chao, R. Y., et al. "Preparation and characterization of substituted 3-benzothiazol-2-ylcoumarins." Journal of the Chinese Chemical Society, 2010.

- European Commission. "Cytochrome P450 (CYP)

- BenchChem Technical Support.

Sources

- 1. Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 3-(2-Benzothiazolyl)-6-methoxycoumarin for High-Performance Heavy Metal Ion Sensing

Abstract

The escalating presence of heavy metal ions in environmental and biological systems poses significant risks, necessitating the development of sensitive, selective, and rapid detection methodologies.[1][2][3] Fluorescent chemosensors have emerged as a premier analytical tool due to their inherent high sensitivity, operational simplicity, and capacity for real-time monitoring.[2][3][4] This document provides a comprehensive technical guide on the application of 3-(2-Benzothiazolyl)-6-methoxycoumarin, a highly promising fluorophore, for the detection of heavy metal ions. We delve into the core sensing principles, provide detailed, field-tested protocols for quantitative analysis, and discuss the causality behind experimental design choices to empower researchers in their application of this versatile sensor. The coumarin scaffold provides a robust, photostable fluorescent platform, while the benzothiazole moiety offers a strategic metal-binding site, making this compound an excellent candidate for chemosensing applications.[2][5][6]

Principle of Operation: A Mechanistic Overview

The functionality of 3-(2-Benzothiazolyl)-6-methoxycoumarin as a heavy metal ion sensor is rooted in its ability to translate a metal-ligand binding event into a measurable optical signal. The primary signaling mechanism is typically governed by Chelation-Enhanced Fluorescence (CHEF) .[7][8]

In its unbound state, the fluorophore may exhibit relatively low fluorescence. This can be due to non-radiative decay pathways, such as free rotation around the single bond connecting the coumarin and benzothiazole rings, which dissipates the excited-state energy. Upon the introduction of a specific metal ion (e.g., Fe³⁺, Cu²⁺), the nitrogen and sulfur atoms within the benzothiazole moiety, and potentially the carbonyl oxygen of the coumarin, act as a chelating pocket.

This coordination event forms a more rigid, planar complex.[8] This increased rigidity significantly hinders intramolecular vibrations and rotations, thereby closing the non-radiative decay channels. Consequently, the excited-state energy is more efficiently released as fluorescence, leading to a "turn-on" response where the emission intensity is dramatically enhanced. The intensity of this enhanced fluorescence is directly proportional to the concentration of the complexed metal ion.[9]

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Properties of the Chemosensor

A thorough understanding of the sensor's intrinsic properties is fundamental to designing robust analytical assays.

2.1. Chemical Structure

The sensor's architecture integrates the highly fluorescent 6-methoxycoumarin core with a 2-benzothiazolyl substituent at the 3-position, which serves as the primary metal recognition site.

Caption: Structure of 3-(2-Benzothiazolyl)-6-methoxycoumarin.

2.2. Photophysical Properties

While properties are solvent-dependent, derivatives of 6-methoxycoumarin and benzothiazole typically exhibit strong absorption in the UV-A to violet range and emit in the blue to green region of the spectrum.[10][11][12]

| Property | Typical Value Range | Notes |

| Absorption Max (λ_abs) | 330 - 380 nm | Dependent on solvent polarity. |

| Emission Max (λ_em) | 400 - 480 nm | Can shift upon metal binding. |

| Stokes Shift | > 50 nm | Generally large, minimizing self-absorption. |

| Quantum Yield (Φ_F) | Moderate to High | Significantly enhanced upon chelation. |

Application Notes: Rationale for Experimental Design

The success of any sensing experiment hinges on the careful optimization of key parameters.

-

Solvent System Selection: The sensor possesses limited solubility in pure aqueous media. Therefore, a mixed solvent system, such as Dimethyl Sulfoxide (DMSO)/Water or Acetonitrile/Water, is often required.[2][5] A typical starting point is a 1:1 or 9:1 (v/v) aqueous buffer to organic solvent ratio. The organic co-solvent ensures the sensor remains fully solvated, while the aqueous component is necessary to dissolve the metal ion salts and mimic biological or environmental conditions.

-

pH Control: The operational pH is a critical variable. Extreme pH values can lead to protonation or deprotonation of the sensor's binding sites, altering its affinity for metal ions. Furthermore, metal ions can precipitate as hydroxides at high pH. Most coumarin-based sensors for ions like Cu²⁺ and Fe³⁺ operate optimally within a physiological pH range of 5 to 9.[13] It is imperative to use a suitable buffer (e.g., HEPES, Tris-HCl) to maintain a constant pH throughout the experiment.

-

Establishing Selectivity: A crucial characteristic of a robust chemosensor is its selectivity for a target analyte over a background of other, often more abundant, species.[14][15] To validate selectivity, the sensor's response to the target ion must be tested in the presence of a significant molar excess (e.g., 10-fold or 100-fold) of potential interfering ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, and Hg²⁺.[5][16]

Experimental Protocols

These protocols provide a validated framework for the quantitative analysis of heavy metal ions using 3-(2-Benzothiazolyl)-6-methoxycoumarin.

Caption: General experimental workflow for sensor characterization.

4.1. Protocol 1: Preparation of Stock Solutions

-

Sensor Stock (1 mM): Accurately weigh a precise amount of 3-(2-Benzothiazolyl)-6-methoxycoumarin and dissolve it in high-purity DMSO to achieve a final concentration of 1.0 mM. Store this solution in the dark at 4°C.

-

Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of the nitrate or chloride salts of each metal ion to be tested (e.g., FeCl₃, CuCl₂, Zn(NO₃)₂, etc.) using deionized, metal-free water. These aqueous solutions are stable at room temperature.

-

Buffer Solution (e.g., 100 mM HEPES, pH 7.4): Prepare a buffer solution at the desired pH and filter it to remove any particulate matter.

4.2. Protocol 2: General Fluorescence Titration

This protocol determines the sensor's sensitivity towards a target metal ion.

-

Pipette 2.0 mL of the buffer solution into a standard 1 cm path length quartz cuvette.

-

Add an aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM). Mix thoroughly by gentle inversion.

-

Place the cuvette in a calibrated spectrofluorometer. Set the appropriate excitation wavelength (e.g., 360 nm) and record the emission spectrum (e.g., from 380 nm to 600 nm). Note the fluorescence intensity at the emission maximum (F₀).

-

Add incremental aliquots (e.g., 1-10 µL) of the target metal ion stock solution into the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for 1-2 minutes.

-

Record the fluorescence emission spectrum and the intensity at the emission maximum (F).

-

Continue this process until the fluorescence intensity reaches a plateau (saturation).

-

Plot the fluorescence intensity (F or F/F₀) versus the concentration of the metal ion.

4.3. Protocol 3: Selectivity (Competition) Experiment

This protocol assesses the sensor's specificity.

-

Prepare a solution of the sensor in buffer as described in Protocol 2 (steps 1-2).

-

Add a saturating amount (e.g., 2-5 equivalents) of the target metal ion and record the fluorescence intensity.

-

To separate, identical solutions of the sensor, add a large excess (e.g., 10-fold) of each potential interfering metal ion first, and record the fluorescence.

-

Then, to these solutions containing the interfering ions, add the same saturating amount of the target metal ion and record the final fluorescence intensity.

-

Compare the fluorescence response for the target ion in the absence and presence of competing ions. A minimal change indicates high selectivity.

4.4. Protocol 4: Determination of Limit of Detection (LOD)

The LOD is the lowest concentration of the analyte that can be reliably distinguished from the blank.

-

Measure the fluorescence intensity of 10-15 blank samples (sensor in buffer only).

-

Calculate the standard deviation (σ) of these blank measurements.

-

Perform a fluorescence titration at very low concentrations of the target metal ion (in the linear range of the titration curve).

-

Plot the fluorescence intensity versus metal ion concentration and determine the slope (k) of the linear regression.

4.5. Protocol 5: Determination of Binding Stoichiometry (Job's Plot)

This method determines the sensor-to-metal binding ratio.

-

Prepare two equimolar solutions (e.g., 50 µM) of the sensor and the target metal ion in the chosen solvent/buffer system.

-

Prepare a series of solutions by mixing the sensor and metal ion solutions in varying molar fractions (X), keeping the total concentration constant. The molar fraction of the sensor will range from 0 to 1.

-

For each solution, measure the fluorescence intensity at the emission maximum.

-

Plot the fluorescence intensity versus the molar fraction of the sensor (X_sensor).

-

The molar fraction at which the maximum fluorescence is observed indicates the binding stoichiometry. For example, a maximum at X = 0.5 indicates a 1:1 complex, while a maximum at X ≈ 0.67 indicates a 2:1 (Sensor:Metal) complex.

Data Summary & Expected Performance

The following table summarizes the expected performance characteristics for a coumarin-benzothiazole-based sensor with common heavy metal ions, based on data from analogous systems.[5][14][18]

| Target Ion | Excitation / Emission (nm) | Typical LOD | Binding Ratio (Sensor:Metal) | Association Constant (Kₐ) |

| Fe³⁺ | ~365 / ~460 nm | 10⁻⁷ - 10⁻⁸ M[14][18] | 1:1 or 1:2[14] | 10⁴ - 10⁵ M⁻¹ |

| Cu²⁺ | ~370 / ~450 nm | 10⁻⁶ - 10⁻⁷ M | 2:1[13] | 10⁵ - 10⁹ M⁻² |

| Zn²⁺ | ~360 / ~475 nm | 10⁻⁶ - 10⁻⁷ M[5] | 1:2[5] | Not always reported |

Note: These values are illustrative and must be determined experimentally for the specific sensor and conditions.

Conclusion and Future Perspectives

3-(2-Benzothiazolyl)-6-methoxycoumarin stands as a powerful and versatile platform for the development of fluorescent chemosensors for heavy metal ion detection. Its "turn-on" signaling mechanism, high sensitivity, and potential for high selectivity make it a valuable tool for researchers in environmental science, chemical biology, and drug development. The protocols outlined in this guide provide a robust foundation for its characterization and application.

Future research may focus on enhancing the sensor's water solubility to eliminate the need for organic co-solvents, applying the sensor for the detection of metal ions in complex real-world samples (e.g., river water, industrial effluent), and its use in bio-imaging to monitor intracellular metal ion fluctuations in living cells.[2][5][13][14]

References

-

Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2025). Semantic Scholar. [Link]

-

Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC. National Center for Biotechnology Information. [Link]

-

Shedding Light on Heavy Metal Contamination: Fluorescein-Based Chemosensor for Selective Detection of Hg 2+ in Water. (2024). MDPI. [Link]

-

Selective and Sensitive Detection of Heavy Metal Ions in 100% Aqueous Solution and Cells with a Fluorescence Chemosensor Based on Peptide Using Aggregation-Induced Emission. (2016). ACS Publications. [Link]

-

Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2025). MDPI. [Link]

-

chelation-enhanced fluorescence chef: Topics by Science.gov. Science.gov. [Link]

-

Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2025). MDPI. [Link]

-

Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. (2026). MDPI. [Link]

-

Selective dual-mode detection of reactive oxygen species and metal ions by chemodosimetric vs. chelation pathways: fluorescence 'turn-on' with OCl - PMC. (2025). National Center for Biotechnology Information. [Link]

-

syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. (2005). PubMed. [Link]

-

Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Vietnam Journal of Chemistry. [Link]

-

(Open Access) Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. (2005). SciSpace. [Link]

-

A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions. (2014). Royal Society of Chemistry. [Link]

-

Improvement of Fluorescence Characteristics of Coumarins: Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. (2025). ResearchGate. [Link]

-

A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions. Royal Society of Chemistry. [Link]

-

A coumarin-based sensitive and selective fluorescent sensor for copper(II) ions. (2014). Semantic Scholar. [Link]

-

Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC. National Center for Biotechnology Information. [Link]

-

Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. Chemical & Pharmaceutical Bulletin. [Link]

-

Coumarin-Derived Cu2+-Selective Fluorescence Sensor: Synthesis, Mechanisms, and Applications in Living Cells. (2009). SciSpace. [Link]

-

Selective off-on fluorescent chemosensor for detection of Fe3+ ions in aqueous media. (2012). PubMed. [Link]

-

A highly sensitive and selective fluorescent probe for Fe3+ based on 2-(2-hydroxyphenyl)benzothiazole. Royal Society of Chemistry. [Link]

-

Sensitive and selective chemosensor for Fe3+ detection using carbon dots synthesized by microwave method. (2025). PubMed. [Link]

-

Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. (2023). ResearchGate. [Link]

-

Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor. SciSpace. [Link]

-

Enhanced Electrochemical Detection of Heavy Metal Ions via Post-synthetic Schiff Base Modification of MWCNT-MOF Composites. (2024). Journal of Sensor Science and Technology. [Link]

-

Sensitive, Selective and Reliable Detection of Fe3+ in Lake Water via Carbon Dots-Based Fluorescence Assay. (2022). Semantic Scholar. [Link]

-

Sensitive and selective detection of heavy metal ions and organic pollutants with graphene-integrated sensing platforms. Royal Society of Chemistry. [Link]

Sources

- 1. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sensitive and selective detection of heavy metal ions and organic pollutants with graphene-integrated sensing platforms - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 13. A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Sensitive and selective chemosensor for Fe3+ detection using carbon dots synthesized by microwave method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A highly sensitive and selective fluorescent probe for Fe3+ based on 2-(2-hydroxyphenyl)benzothiazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: 3-(2-Benzothiazolyl)-6-methoxycoumarin as an Emitter in Organic Light-Emitting Diodes (OLEDs)